179986-89-1
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Overview
Description
Pancreatic Polypeptide, bovine, is a straight chain polypeptide containing 36 amino acids . It is derived primarily from the pancreas and stimulates pancreatic secretion by inhibiting secretin and cholecystokinin . As the Neuropeptide Y (NPY) receptor agonist, it has a high affinity at NPYR4 .
Molecular Structure Analysis
The molecular formula of Pancreatic Polypeptide, bovine is C186H287N53O56S2 . It has a molecular weight of 4225.78 . The sequence of the polypeptide is APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of Pancreatic Polypeptide, bovine include its molecular weight of 4225.78 and its molecular formula of C186H287N53O56S2 . It appears as a white or off-white lyophilized powder . It is soluble in DMSO .
Scientific Research Applications
PET and Drug Research
PET (Positron Emission Tomography) is increasingly used to understand the pharmacokinetic and pharmacodynamic properties of drugs, including "179986-89-1". This technique offers direct assessment of these properties in humans and animals, aiding significantly in drug development processes. High-resolution PET imaging is particularly important for studying the molecular mechanisms underlying drug action and practical aspects such as effective dosing for new drugs (Fowler et al., 1999).
Drug-SE (Side Effect) Associations
The identification of drug-side effect associations is crucial in medicine and drug discovery. Modern computational approaches, like Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) and Kronecker Regularized Least Squares (Kronecker RLS), have been developed to predict these associations more effectively. This aids in understanding the side effects and potential risks of drugs, including "this compound", in a more time-efficient and cost-effective manner (Ding et al., 2019).
Systems Pharmacology and Adverse Events
Systems pharmacology combines large-scale experimental studies with computational analyses to better understand drug side effects and adverse events. This approach provides insights into adverse events caused by off-targets of drugs, including "this compound", and complex network responses, leading to the identification of biomarkers for side effect susceptibility. This is crucial for developing safer medications with fewer side effects (Berger & Iyengar, 2011).
Polypharmacology in Drug Development
Polypharmacology, where drug molecules interact with multiple targets, is a key consideration in the development of drugs like "this compound". The unintended drug-target interactions can cause side effects, presenting challenges in drug development. However, it also opens avenues for designing more effective and less toxic therapeutic agents (Reddy & Zhang, 2013).
Limitations of Animal Studies for Predicting Toxicity
Animal testing, used to predict human toxicity of drugs including "this compound", has limitations in accurately forecasting drug safety in humans. The high cost and ethical concerns of animal research, along with the discrepancies in drug reactions between humans and animals, call for alternative methods in toxicity prediction (Norman, 2019).
Drug Target Identification Using Side-Effect Similarity
Side-effect similarity can be used to infer shared targets between drugs. This approach has revealed a network of drug-drug relations, including those formed by chemically dissimilar drugs, which could apply to "this compound". Identifying these relationships can hint at new uses for marketed drugs and improve understanding of their mechanisms of action (Campillos et al., 2008).
Mechanism of Action
Future Directions
Properties
CAS No. |
179986-89-1 |
---|---|
Molecular Formula |
C₁₈₆H₂₈₇N₅₃O₅₆S₂ |
Molecular Weight |
4225.78 |
sequence |
One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.